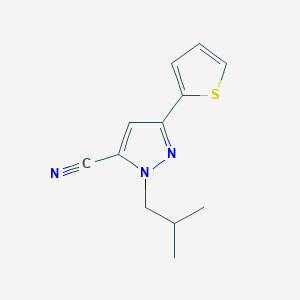
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a unique organic compound characterized by its isobutyl and thiophen-2-yl substituents attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the process .
Analyse Chemischer Reaktionen
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrazole ring.
Major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can be compared with similar compounds such as:
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-amine
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Biologische Aktivität
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
This compound has shown potential as an inverse agonist at the cannabinoid-1 (CB1) receptor. This interaction suggests it may modulate the endocannabinoid system, which plays a crucial role in various physiological processes, including pain perception and inflammation.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies indicate that it may exhibit anti-inflammatory properties similar to other pyrazole derivatives, which are known for their ability to inhibit cyclooxygenase (COX) enzymes .
- Analgesic Effects : Its interaction with cannabinoid receptors suggests potential use in pain management.
- Anticancer Potential : Some studies have indicated that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals the versatility of the pyrazole framework:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole | Similar pyrazole core | Potential anti-inflammatory |
| 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole | Halogenated variant | Cannabinoid receptor activity |
| 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Substituted phenyl group | Anticancer properties |
These compounds highlight the potential for diverse biological activities stemming from modifications to the pyrazole structure.
Study on Anti-inflammatory Effects
A recent study evaluated various pyrazole derivatives for their anti-inflammatory effects. The compound was found to significantly reduce inflammation markers in vitro, with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity Evaluation
In another investigation, this compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study suggested that the compound could enhance the efficacy of conventional chemotherapy drugs like doxorubicin through synergistic effects .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes was also assessed. It showed promising results as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This activity could have implications for treating conditions like gout and hyperuricemia .
Eigenschaften
Molekularformel |
C12H13N3S |
|---|---|
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,8H2,1-2H3 |
InChI-Schlüssel |
SCSMHAGXNYOJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















